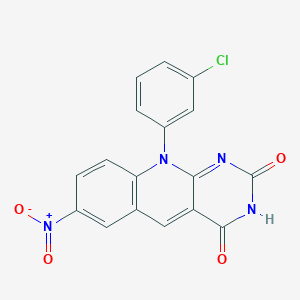
HLI98C
Vue d'ensemble
Description
HLI98C is a small molecule inhibitor known for its role in inhibiting ubiquitin ligase activity, specifically targeting the HDM2 enzyme. This compound has garnered significant attention due to its ability to stabilize and activate the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of pyrimido[4,5-b]quinoline-2,4-dione derivatives, which are then modified to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of HLI98C requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, including temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: HLI98C primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical properties. It also participates in oxidation and reduction reactions, which are essential for its activation and deactivation in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that retain the core structure but exhibit different biological activities. These derivatives are crucial for studying the compound’s mechanism of action and potential therapeutic applications .
Applications De Recherche Scientifique
HLI98C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the ubiquitin-proteasome system and its role in protein degradation . In biology, this compound is employed to investigate the regulation of the p53 protein and its impact on cell cycle and apoptosis . In medicine, the compound is explored for its potential as an anti-cancer agent due to its ability to stabilize p53 and inhibit tumor growth . Industrially, this compound is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mécanisme D'action
HLI98C exerts its effects by inhibiting the activity of the HDM2 ubiquitin ligase enzyme. This inhibition prevents the ubiquitination and subsequent degradation of the p53 protein, leading to its stabilization and activation . The activated p53 protein then induces cell cycle arrest and apoptosis, which are critical for preventing the proliferation of cancer cells . The molecular targets and pathways involved in this mechanism include the ubiquitin-proteasome system and the p53 signaling pathway .
Comparaison Avec Des Composés Similaires
HLI98C is unique in its ability to specifically inhibit the HDM2 ubiquitin ligase enzyme and stabilize the p53 protein. Similar compounds include other ubiquitin ligase inhibitors such as Nutlin-3 and MI-219, which also target the p53-MDM2 interaction but differ in their chemical structures and mechanisms of action . This compound stands out due to its specific inhibition of HDM2 auto-ubiquitylation and its potential for use in anti-cancer therapies .
Propriétés
Numéro CAS |
317326-90-2 |
|---|---|
Formule moléculaire |
C17H9ClN4O4 |
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24) |
Clé InChI |
BRCGPVHRBGGGPW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
Apparence |
Solid powder |
Key on ui other cas no. |
317326-90-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HLI98C; HLI-98C; HLI 98C. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















